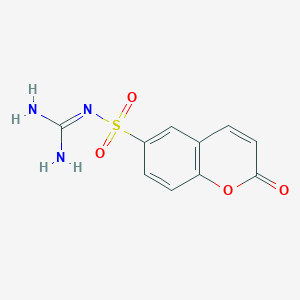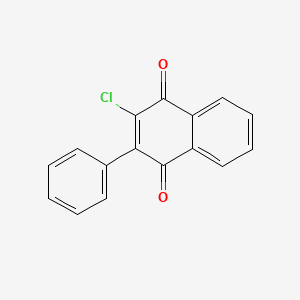
1,4-Naphthalenedione, 2-chloro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-phenylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₆H₉ClO₂ and a molecular weight of 268.694 g/mol . This compound is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a phenyl group attached to the naphthalene ring. It is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-phenylnaphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with phenylhydrazine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
2-chloro-1,4-naphthoquinone+phenylhydrazine→2-chloro-3-phenylnaphthalene-1,4-dione
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including temperature control, solvent selection, and purification processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
2-Chloro-3-phenylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-3-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s redox properties play a crucial role in its biological activity. It can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
- 2-chloro-3-methylnaphthalene-1,4-dione
- 2-chloro-3-hydrazinylnaphthalene-1,4-dione
- 2-chloro-3-propoxynaphthalene-1,4-dione
- 2-chloro-3-methoxyanthracene-1,4-dione
- 2-chloro-3-ethoxynaphthalene-1,4-dione
Comparison: Compared to its analogs, 2-chloro-3-phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications .
Propriétés
Numéro CAS |
25007-57-2 |
|---|---|
Formule moléculaire |
C16H9ClO2 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
2-chloro-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H |
Clé InChI |
SDWCCVCUDRNNQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)
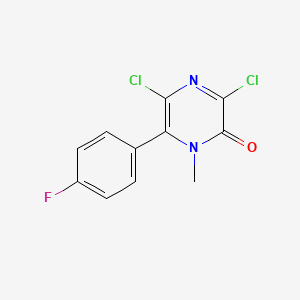
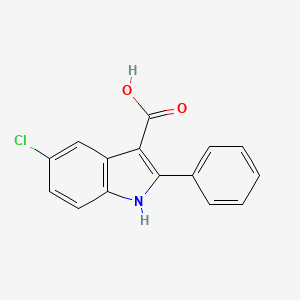

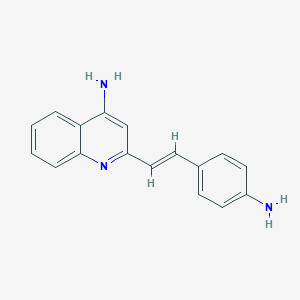
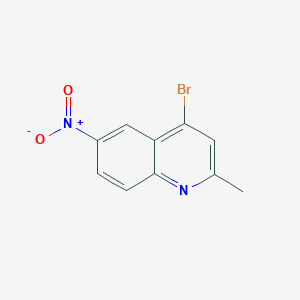

![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
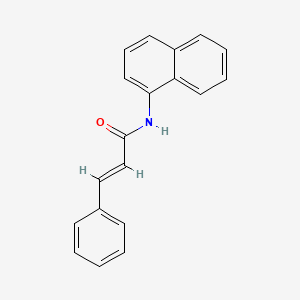


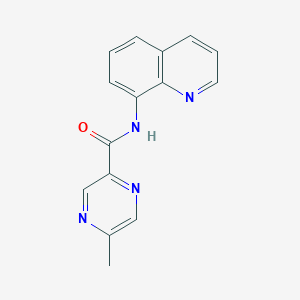
![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)
